Gibberodione

Description

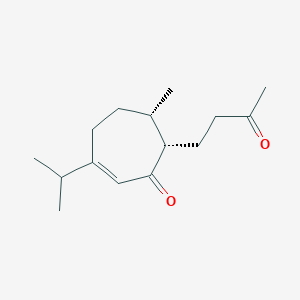

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H24O2 |

|---|---|

Molecular Weight |

236.35 g/mol |

IUPAC Name |

(6S,7S)-6-methyl-7-(3-oxobutyl)-3-propan-2-ylcyclohept-2-en-1-one |

InChI |

InChI=1S/C15H24O2/c1-10(2)13-7-5-11(3)14(15(17)9-13)8-6-12(4)16/h9-11,14H,5-8H2,1-4H3/t11-,14-/m0/s1 |

InChI Key |

PDXOECHKUSAMHE-FZMZJTMJSA-N |

Isomeric SMILES |

C[C@H]1CCC(=CC(=O)[C@H]1CCC(=O)C)C(C)C |

Canonical SMILES |

CC1CCC(=CC(=O)C1CCC(=O)C)C(C)C |

Synonyms |

gibberodione |

Origin of Product |

United States |

Occurrence, Isolation, and Biogeographical Distribution of Gibberodione

Isolation from Marine Invertebrates: Soft Corals (e.g., Sinularia gibberosa, Sinularia cf. molesta)

The initial discovery and isolation of Gibberodione were from marine soft corals, particularly those of the genus Sinularia. These marine invertebrates are known to be prolific sources of unique secondary metabolites.

Detailed phytochemical investigations of a Formosan soft coral, Sinularia gibberosa, led to the isolation of three new oxygenated sesquiterpenoids, one of which was named this compound. acs.orgnih.gov The structure of this new compound was determined through extensive spectroscopic analysis and by comparing its Nuclear Magnetic Resonance (NMR) data with those of related metabolites. nih.govinteresjournals.orgresearchgate.net Further studies on soft corals from the Paracel Islands, specifically Sinularia cf. molesta, also yielded a range of oxygenated sesquiterpenes, including epi-gibberodione, a diastereomer of this compound. mdpi.comresearchgate.netnih.gov The isolation from S. cf. molesta involved comprehensive spectroscopic analyses and quantum chemical calculations to elucidate the structures and absolute configurations of the compounds. mdpi.comresearchgate.netresearchgate.net

Table 1: Isolation of this compound and Related Compounds from Sinularia Species

| Compound | Source Organism | Geographic Location of Source | Key Findings | Citations |

|---|---|---|---|---|

| This compound | Sinularia gibberosa | Formosa (Taiwan) | First isolation and structural elucidation of the new sesquiterpenoid. | acs.orgnih.govinteresjournals.org |

| epi-Gibberodione | Sinularia cf. molesta | Paracel Islands | Isolation of an epimer of this compound alongside other new sesquiterpenes. | mdpi.comresearchgate.netnih.gov |

Isolation from Terrestrial Flora: Aglaia lawii and Cinnamomum Genus

Beyond the marine environment, this compound has also been identified in terrestrial plants, indicating a broader biogeographical presence.

An investigation into the chemical constituents of the bark of Aglaia lawii, a large tree found in India and Southeast Asia, resulted in the isolation of eleven compounds. tandfonline.comwikipedia.org Among these was this compound, identified alongside a new nemoralisin-type diterpenoid and other known compounds. tandfonline.comnih.gov The structural characterization was performed using spectroscopic methods, including 1D and 2D NMR and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). tandfonline.comresearchgate.net

Furthermore, the compound has been reported as a constituent of the Cinnamomum genus, which is recognized globally for its rich phytochemical profile. patsnap.comrroij.com A review of terpenoids from this genus lists this compound as one of the sesquiterpenes that have been isolated. researchgate.net In silico studies have also examined this compound from the Cinnamomum genus for its potential biological activities. nih.gov

Table 2: Isolation of this compound from Terrestrial Plants

| Compound | Source Organism | Plant Part | Geographic Region of Genus | Key Findings | Citations |

|---|---|---|---|---|---|

| This compound | Aglaia lawii | Bark | India, Southeast Asia, China | Isolated as one of ten previously known compounds from the bark extract. | tandfonline.comnih.govresearchgate.net |

| This compound | Cinnamomum genus | Not specified | Eastern Asia, Australia | Identified as a sesquiterpenoid constituent of the genus. | researchgate.netnih.govplantaedb.com |

Microbial Symbionts as Putative Biosynthetic Sources: Octocoral-Associated Bacteria and Marine-Derived Fungi

The presence of identical or structurally similar natural products in disparate host organisms, such as soft corals and terrestrial plants, often suggests that the true producers may be associated microorganisms. It is hypothesized that microbial symbionts could be the original biosynthetic source of this compound.

Octocorals are known to host diverse communities of bacteria, which are distinct from those in the surrounding seawater. mdpi.comfrontiersin.org These associated microbes, including genera like Streptomyces, Bacillus, Vibrio, and Pseudoalteromonas, are capable of producing a wide array of secondary metabolites, including terpenoids, polyketides, and alkaloids. mdpi.comnih.gov Metagenomic studies have revealed a significant number of biosynthetic gene clusters (BGCs) within the microbiomes of octocorals, pointing to a vast, yet largely untapped, capacity for producing natural products. nih.govmdpi.com

Similarly, marine-derived fungi are a well-established source of structurally diverse and biologically active terpenoids. mdpi.com Fungi from genera such as Aspergillus, Penicillium, and Trichoderma, often isolated from marine animals like sponges and corals, are dominant producers of these compounds. mdpi.comresearchgate.netfrontiersin.org The chemical diversity of metabolites from these fungi is vast, and they are considered a promising source for novel compounds. nih.gov While the direct biosynthesis of this compound by a specific microbial symbiont has not yet been demonstrated, the proven ability of octocoral-associated bacteria and marine fungi to synthesize complex terpenoids makes them a plausible putative source. mdpi.commdpi.com

Advanced Chromatographic and Extraction Methodologies for Natural Product Isolation

The isolation of this compound from its natural sources relies on a series of established and advanced extraction and purification techniques common in phytochemistry and natural product chemistry. researchgate.net The general process begins with the extraction of metabolites from the source material (e.g., soft coral tissue or plant bark).

This initial step often involves the use of organic solvents, such as ethanol (B145695) or ethyl acetate, to create a crude extract. tandfonline.com Various extraction methods can be employed, including maceration, Soxhlet extraction, and more modern techniques like sonication or pressurized liquid extraction, to efficiently separate the desired compounds from the biological matrix. tjnpr.orgfrontiersin.org

Following extraction, the complex crude mixture undergoes purification, which is primarily achieved through chromatography. moravek.com A common first step is column chromatography using a stationary phase like silica (B1680970) gel. scielo.br This allows for the separation of the extract into fractions of decreasing complexity based on the differential partitioning of compounds between the stationary phase and a mobile phase. excedr.com Fractions containing the target compound are then typically subjected to further purification using High-Performance Liquid Chromatography (HPLC). scielo.brsinobiological.com HPLC offers higher resolution and is a powerful tool for isolating pure compounds from complex mixtures. chromatographyonline.com Finally, the structure of the purified compound is elucidated using spectroscopic techniques, principally 1D and 2D NMR and mass spectrometry. acs.orgtandfonline.com

Total Synthesis of Gibberodione: Strategies, Methodologies, and Stereocontrol

Seminal Synthetic Routes to (-)-Gibberodione from Chiral Pool Precursors (e.g., R-(+)-Pulegone)

A notable and efficient total synthesis of (-)-gibberodione was accomplished utilizing a chiral pool approach, which leverages readily available, enantiomerically pure natural products as starting materials. wikipedia.orgnih.gov In this context, the monoterpene R-(+)-pulegone, an inexpensive and abundant compound, served as the chiral precursor. researchgate.netnih.govacs.orgnih.govglentham.comnih.gov

A successful route reported by the Minehan group achieved the total synthesis of (-)-gibberodione in just 10 steps starting from R-(+)-pulegone. researchgate.netnih.govacs.org This approach was strategically envisioned to access not only this compound but also other related sesquiterpenes like (+)-sootepdienone and jambolanins C and I from a common cycloheptenone intermediate. acs.org The use of an enantiopure starting material was crucial, as it allowed for the assignment of the absolute configuration of the final natural product. nih.govacs.orgacs.org This synthetic pathway stands as a key example of how complex molecular targets can be efficiently constructed by strategically incorporating chirality from natural sources. nih.gov

Key Synthetic Transformations and Reaction Mechanisms Employed

The construction of the this compound scaffold hinged on the successful implementation of several key transformations, most notably a novel ring expansion methodology.

A central challenge in the synthesis of this compound was the formation of its substituted cycloheptenone core. acs.org The strategy employed a one-carbon ring expansion to convert a six-membered ring, derived from the pulegone (B1678340) starting material, into the required seven-membered ring. acs.orgresearchgate.net This homologation was achieved through a recently developed process involving the oxidative cleavage of a cyclic allylic phosphonate (B1237965) intermediate. acs.orgresearchgate.net This method provides a practical and efficient alternative to other existing protocols for one-carbon ring expansion in complex cyclic systems. researchgate.net

The one-carbon ring expansion was ingeniously executed through a tandem reaction sequence that combines two transformations into a single operational pot. researchgate.netnih.govacs.org This key step is the cornerstone of the synthetic route. acs.org

The process begins with the oxidative cleavage of a cyclic allylic phosphonate intermediate, which is prepared from an allylic alcohol precursor derived from R-(+)-pulegone. researchgate.net Ozonolysis is used to cleave the carbon-carbon double bond within the ring, which generates a more complex intermediate containing both an aldehyde and a β-ketophosphonate functional group. researchgate.net

Following the cleavage, the reaction mixture is treated with a base, which initiates an intramolecular Horner–Wadsworth–Emmons (HWE) reaction. acs.org The base deprotonates the carbon alpha to the phosphonate group, creating a stabilized carbanion. This nucleophile then attacks the aldehyde at the other end of the molecule, leading to the formation of a new carbon-carbon bond and closing the seven-membered ring. Subsequent elimination of the phosphate (B84403) byproduct yields the desired cycloheptenone. acs.orgresearchgate.net Researchers found that using potassium carbonate (K₂CO₃) as the base provided the cycloheptenone product in a 60% yield from the phosphonate precursor. acs.org This tandem oxidative cleavage/intramolecular HWE reaction proved to be a highly effective and crucial strategy for assembling the core structure of this compound. researchgate.netacs.orgacs.org

Asymmetric Synthesis Approaches for Enantioselective Production

The synthesis of (-)-gibberodione from R-(+)-pulegone is an excellent example of a substrate-controlled asymmetric synthesis. uniurb.it In this approach, the chirality of the final product is dictated by the inherent chirality of the starting material. slideshare.netdu.ac.in By starting with R-(+)-pulegone, which possesses a defined stereocenter, the stereochemistry is maintained and transferred through the ten-step reaction sequence. nih.govacs.org

This method ensures that the synthesis is highly enantioselective, producing predominantly the desired (-)-enantiomer of this compound. researchgate.netacs.org This enantioselectivity is critical, as different enantiomers of a chiral molecule often exhibit different biological activities. The successful synthesis not only provided a route to (-)-gibberodione but also unequivocally confirmed the absolute configuration of the naturally occurring compound by comparing the synthetic material to the isolated product. nih.govacs.org

Development of Novel Synthetic Methodologies Applicable to the this compound Scaffold

The research directed toward the total synthesis of this compound has also contributed to the broader field of organic synthesis by developing new and practical methodologies. nih.govfrontiersin.org The tandem oxidative cleavage/intramolecular HWE reaction is a prime example of such an innovation. acs.org

This method represents a novel and robust strategy for one-carbon ring expansion that is applicable beyond the specific target of this compound. researchgate.net The reaction sequence offers a practical alternative to other, sometimes harsher or less efficient, methods for ring homologation. researchgate.net Furthermore, the underlying principle can be adapted to effect one-carbon ring contractions and other annulation reactions by modifying the starting allylic phosphonate substrate. researchgate.net The development of such versatile synthetic tools is a significant outcome of natural product synthesis, providing chemists with new ways to construct complex molecular scaffolds for various applications, from materials science to medicinal chemistry. nih.govresearchgate.net

Biosynthetic Pathways and Enzymatic Mechanisms of Gibberodione

Proposed Sesquiterpene Biosynthetic Routes from Farnesyl Diphosphate (B83284) (FPP) Precursors

The journey to gibberodione begins with the universal C15 precursor for all sesquiterpenes: (2E,6E)-farnesyl diphosphate (FPP). beilstein-journals.orgnih.govmdpi.com The biosynthesis of FPP itself is a fundamental metabolic pathway. It starts with acetyl-CoA and proceeds through the mevalonate (B85504) (MVA) pathway to generate the five-carbon isoprenoid building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). ontosight.aiopenagrar.defrontiersin.org

The enzyme Farnesyl diphosphate synthase (FPPS) then catalyzes the sequential head-to-tail condensation of two IPP units with one DMAPP unit, yielding the 15-carbon FPP. openagrar.deuniprot.orgnih.gov This FPP molecule is a critical branch-point intermediate, directing carbon flow into a vast array of sesquiterpenoid structures. nih.govsippe.ac.cn The initial step in forming the sesquiterpene scaffold involves a terpene synthase (or terpene cyclase), which ionizes FPP by removing the diphosphate group. beilstein-journals.orgresearchgate.net This generates a farnesyl cation, which can then undergo a series of intramolecular cyclizations, rearrangements, and hydride shifts to form a diverse array of carbocyclic skeletons. researchgate.net For this compound, it is proposed that FPP is first cyclized into a macrocyclic intermediate, such as germacrene, which serves as the foundational ring system for subsequent, more complex transformations. beilstein-journals.org

| Precursor Molecule | Description | Key Enzymes | Resulting Intermediate |

| Acetyl-CoA | Starting unit for the mevalonate pathway. | Multiple enzymes of the MVA pathway. | Isopentenyl diphosphate (IPP) & Dimethylallyl diphosphate (DMAPP) |

| IPP & DMAPP | Five-carbon isoprenoid building blocks. researchgate.net | Farnesyl Diphosphate Synthase (FPPS). uniprot.org | Farnesyl Diphosphate (FPP) |

| Farnesyl Diphosphate (FPP) | The universal C15 precursor for sesquiterpenes. beilstein-journals.orgnih.gov | Terpene Synthase (TPS). mdpi.com | Cyclic sesquiterpene cation/hydrocarbon (e.g., Germacrene-type intermediate) |

Post-Cyclization Modifications: Elucidation of Oxidative, Rearrangement, and Derivatization Steps

Following the initial cyclization of FPP into a foundational sesquiterpene skeleton, the carbon scaffold undergoes extensive tailoring. These post-cyclization modifications are crucial for generating the final, biologically active structure of this compound and are primarily characterized by oxidative reactions and skeletal rearrangements. beilstein-journals.orgnih.gov Oxidoreductases, particularly cytochrome P450 monooxygenases, play a central role in these transformations, catalyzing highly specific hydroxylations, epoxidations, and other oxidative steps. frontiersin.orgnih.gov

These oxidative modifications often set the stage for subsequent skeletal rearrangements. nih.gov For instance, the introduction of a hydroxyl group or an epoxide can activate the molecule for ring contractions, ring expansions, or Wagner-Meerwein-type rearrangements, which are essential for constructing the unique polycyclic core of this compound. nsf.govresearchgate.net The process can involve a cascade of reactions where one modification triggers the next, leading to a dramatic increase in molecular complexity from a relatively simple cyclic precursor. scielo.br This sequence of oxidation followed by rearrangement is a common biosynthetic logic used in nature to create diverse and complex natural products from a limited set of starting scaffolds. nih.govrsc.orgnih.gov

Role of Macrocyclic Intermediates and Transannular Cycloadditions in Stereochemical Control

The stereochemistry of complex molecules like this compound is meticulously controlled during biosynthesis. A key strategy for achieving this precision involves the use of macrocyclic intermediates that undergo transannular cycloadditions. nih.gov Transannular reactions are powerful intramolecular processes that form bonds across a large ring, rapidly assembling complex, multi-fused ring systems in a single, stereospecific transformation. nih.govbeilstein-journals.org

In the proposed biosynthesis of related complex natural products, it is postulated that a macrocyclic intermediate, such as a furanocembrane, adopts a specific conformation that predetermines the stereochemical outcome of the subsequent cycloaddition. acs.org This conformational control is vital, as the spatial arrangement of the reactive groups within the macrocycle dictates the facial selectivity of the bond formation. acs.org The cycloaddition itself, often a [4+2] or similar pericyclic reaction, proceeds through a highly ordered transition state, ensuring the formation of specific stereocenters. This mechanism allows the organism to bypass the challenge of controlling multiple stereocenters sequentially, instead establishing several at once with high fidelity. nih.govacs.org

Mechanistic Insights from Computational Chemistry: DFT Assessments of Reaction Pathways and Transition States

The transient and complex nature of biosynthetic reaction mechanisms makes them difficult to study through direct experimental observation alone. Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating these pathways. beilstein-journals.orgacs.org DFT calculations allow researchers to model potential reaction coordinates, compare the energetic feasibility of different pathways, and analyze the structures of fleeting intermediates and transition states.

For biosynthetic pathways involving transannular cycloadditions, such as those proposed for molecules structurally related to this compound, DFT assessments have provided critical insights. acs.org Studies have been used to evaluate the stereochemical outcomes of proposed transannular [4+2] cycloaddition pathways. acs.org Calculations have revealed that the topological shifts between different conformations of a macrocyclic intermediate are crucial for controlling the stereoselectivity of the downstream cyclization steps. acs.org Furthermore, these computational models have indicated that a stepwise cycloaddition process is often energetically favored over a concerted one at room temperature, a finding that aligns with the stereochemistries observed in the final natural products. acs.org

Identification and Characterization of Biosynthetic Gene Clusters (BGCs) in Producer Organisms

The enzymes responsible for the biosynthesis of a specific secondary metabolite like this compound are typically encoded by genes that are physically clustered together on the chromosome of the producer organism. These biosynthetic gene clusters (BGCs) allow for the coordinated regulation and expression of the entire pathway. researchgate.net this compound is produced by fungi, likely a Phoma species. uj.edu.pl While the specific BGC for this compound has not been explicitly detailed, analysis of BGCs for related compounds from Phoma provides a clear blueprint.

Genomic analysis of Phoma species has led to the identification of BGCs for other complex metabolites, including eupenifeldin and phomactins. researchgate.netcityu.edu.hk These clusters typically contain genes for a core synthase (e.g., a terpene synthase), along with a suite of tailoring enzymes such as cytochrome P450 monooxygenases, dehydrogenases, and various transferases. researchgate.net For example, the eupenifeldin BGC in Phoma sp. was found to contain a nonreducing polyketide synthase, a FAD-dependent monooxygenase, and a non-heme Fe(II)-dependent dioxygenase, which were identified as responsible for forming the tropolone (B20159) moiety of the molecule. researchgate.net The identification of such clusters confirms that the genetic machinery for producing complex, modified terpenoids is present in these fungi. nih.gov

| Producer Organism (Genus) | BGC Identifier/Product | Core Enzymes Noted | Reference |

| Phoma sp. | Eupenifeldin BGC | nrPKS, FAD-monooxygenase, Fe(II)-dioxygenase | researchgate.net |

| Phoma sp. | Phomactin BGC | Terpene Cyclase (Class 1), Prenyl-diphosphate-synthase | cityu.edu.hk |

| Phoma sp. | Squalestatin S1 BGC | HR-PKS, HR-PKS | cityu.edu.hk |

| Phoma sp. | BII-rafflesfungin BGC | Not specified in abstract | secondarymetabolites.org |

Investigation of Enzymes Involved in this compound Biosynthesis (e.g., Terpene Synthases, Cytochrome P450 Monooxygenases)

The biosynthesis of this compound is dependent on the precise catalytic function of several key enzyme families.

Terpene Synthases (TPS): These enzymes catalyze the first committed step in sesquiterpene biosynthesis: the cyclization of the linear FPP precursor. frontiersin.orgmdpi.comnih.gov Class I terpene synthases utilize a metal cofactor to assist in the ionization of the diphosphate group from FPP, initiating a carbocation-driven cyclization cascade. mdpi.com The specific TPS involved in the this compound pathway would be responsible for forming the initial macrocyclic or polycyclic hydrocarbon skeleton that serves as the template for all subsequent modifications. The diversity of sesquiterpene skeletons found in nature is a direct result of the remarkable catalytic versatility of this enzyme family. beilstein-journals.org

Cytochrome P450 Monooxygenases (CYPs): This superfamily of heme-thiolate enzymes is arguably the most important for the extensive tailoring of the terpenoid core. wikipedia.orgebi.ac.uk CYPs are responsible for a wide range of oxidative reactions, including hydroxylation, epoxidation, and demethylation, which are essential for creating the final structure of this compound. frontiersin.orgnih.gov In the biosynthesis of related gibberellins, specific P450s catalyze complex transformations, such as the combined demethylation and γ-lactone ring formation. nih.gov In other fungal pathways, different CYPs perform site-selective hydroxylations or epoxidations on pathway intermediates. uniprot.org The sequential action of multiple, highly specific P450s on the this compound precursor is what builds its characteristic oxygenation pattern and functional group array.

Ecological Roles and Chemical Ecology of Gibberodione

Gibberodione is a naturally occurring sesquiterpenoid, a class of secondary metabolites known for their diverse and significant roles in ecological interactions. The study of its chemical ecology reveals its involvement in the complex relationships between organisms and their environment.

Advanced Analytical Methodologies and Research Techniques in Gibberodione Studies

Multi-Dimensional Chromatographic Separations for Complex Mixture Analysis

The isolation and purification of Gibberodione from its natural sources, such as the soft coral Sinularia gibberosa or the leaves of Dalbergia odorifera, often involve navigating complex biological matrices. acs.orgacgpubs.org Multi-dimensional chromatography is a powerful approach to enhance separation efficiency and peak capacity, which is particularly beneficial for resolving structurally similar terpenoids that may co-elute in single-dimension separations.

Comprehensive two-dimensional liquid chromatography (LCxLC) and two-dimensional gas chromatography (GCxGC) are at the forefront of these techniques. In LCxLC, two columns with different stationary phases are coupled, subjecting the sample to two independent separation mechanisms. For instance, a non-polar C18 column could be used in the first dimension, followed by a polar cyano column in the second. This orthogonality increases the likelihood of separating this compound from other closely related sesquiterpenoids. While specific applications of LCxLC for this compound have not been extensively documented, this technique is widely used for the analysis of complex plant extracts and marine natural products, making it a highly relevant and powerful tool for future this compound research.

Similarly, GCxGC, often coupled with time-of-flight mass spectrometry (TOF-MS), offers exceptional resolution for the analysis of volatile and semi-volatile compounds. For the analysis of a compound like this compound, derivatization might be necessary to increase its volatility for GC analysis. The enhanced separation power of GCxGC would be invaluable in distinguishing between isomers and congeners of this compound within a complex essential oil or extract.

High-Throughput Screening Approaches for Natural Product Discovery and Characterization

High-throughput screening (HTS) is a pivotal technology in the discovery of new bioactive natural products and for the characterization of their biological activities. While specific HTS campaigns targeting this compound have not been detailed in the literature, the methodologies are highly applicable to its study. For instance, extracts from organisms known to produce this compound could be screened against a wide array of biological targets to uncover novel bioactivities.

HTS assays can be designed to detect specific biological responses, such as enzyme inhibition, receptor binding, or effects on cell proliferation. For example, given that some terpenoids exhibit anti-inflammatory or cytotoxic activities, extracts containing this compound could be subjected to HTS assays for these effects. researchgate.net The identification of a "hit" would then lead to bioassay-guided fractionation to isolate the active compound, which could be this compound or a related novel structure.

Furthermore, HTS can be used in a broader sense for the discovery of new natural products. By coupling automated fractionation of crude extracts with rapid spectroscopic analysis (e.g., LC-MS), it is possible to quickly identify fractions containing compounds with specific chemical features, such as the molecular weight of this compound, for further investigation.

Chemoinformatics and Database Mining for Related Structures, Bioactivities, and Biosynthetic Genes

Chemoinformatics provides the tools to navigate the vast landscape of chemical data, enabling researchers to find related structures, predict properties, and infer biological activities. This compound and its known analogs, such as epi-gibberodione and this compound A, can be used as query structures to search chemical databases like PubChem, ChEMBL, and the Dictionary of Natural Products. researchgate.netmdpi.com Such searches can reveal known compounds with similar scaffolds, which may share biological activities or biosynthetic pathways.

A computational study has explored the potential of this compound, among other sesquiterpenoids, as a candidate for nicotine (B1678760) replacement therapy by evaluating its binding affinity to nicotinic acetylcholine (B1216132) receptors. researchgate.netresearchgate.net This exemplifies how chemoinformatic approaches can be used to predict potential biological targets for natural products.

Database mining also extends to the genomic level. With the increasing availability of sequenced genomes of plants and marine organisms, it is possible to search for biosynthetic gene clusters (BGCs) that may be responsible for the production of terpenoids like this compound. By identifying the genes encoding enzymes such as terpene synthases and cytochrome P450 monooxygenases, researchers can begin to unravel the biosynthetic pathway of this compound and potentially identify novel, related compounds by expressing these genes in a heterologous host.

Orthogonal and Complementary Analytical Methods for Comprehensive Chemical Characterization

The definitive structural elucidation of this compound relies on the combined use of several orthogonal and complementary analytical methods. This approach ensures a comprehensive and unambiguous characterization of its chemical structure. The primary techniques employed in the characterization of this compound and its analogs are nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). acs.orgacgpubs.orgnih.gov

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments are fundamental to establishing the planar structure and relative stereochemistry of the molecule. For example, HMBC correlations are crucial for piecing together the carbon skeleton, while NOESY data provides insights into the spatial proximity of protons, which helps in determining the stereochemical arrangement. ntu.edu.tw

High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is used to determine the exact molecular formula of the compound. acgpubs.org Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide further structural information.

In addition to NMR and MS, other spectroscopic techniques provide complementary information. Infrared (IR) spectroscopy can identify functional groups, such as the carbonyl groups present in this compound. ntu.edu.tw In cases where a crystalline sample can be obtained, single-crystal X-ray diffraction provides the most definitive determination of the absolute stereochemistry. researchgate.net

Below is a table summarizing the ¹H and ¹³C NMR data for this compound, which is essential for its identification.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 58.1 | 2.31 (m) |

| 2 | 24.0 | 1.94 (m), 1.83 (m) |

| 3 | 42.0 | 2.49 (ddd, 17.4, 9.0, 5.2), 2.28 (m) |

| 4 | 208.9 | - |

| 5 | 205.7 | - |

| 6 | 126.5 | 5.84 (d, 1.9) |

| 7 | 167.5 | - |

| 8 | 28.4 | 2.40 (m), 2.25 (m) |

| 9 | 34.5 | 1.68 (m), 1.64 (m) |

| 10 | 34.8 | 1.74 (m) |

| 11 | 37.4 | 2.35 (m) |

| 12 | 21.0 | 1.06 (d, 2.6) |

| 13 | 21.3 | 1.08 (d, 2.6) |

| 14 | 20.1 | 1.10 (d, 6.5) |

| 15 | 30.1 | 2.11 (s) |

Data sourced from literature reports. acgpubs.org

Quantitative Analytical Techniques for Biosynthetic Pathway Elucidation and Metabolic Profiling

Understanding the biosynthesis of this compound and its regulation requires sensitive and specific quantitative analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the quantitative analysis of many natural products, including terpenoids. By using stable isotope-labeled internal standards, it is possible to achieve accurate and precise quantification of this compound in various biological samples.

Metabolic profiling, or metabolomics, is a powerful approach to identify and quantify a wide range of metabolites in a biological system. Untargeted metabolomics of an organism that produces this compound could reveal potential precursors and degradation products of the compound, offering clues about its biosynthetic pathway. For instance, the identification of this compound in the metabolic profile of Jamun seeds suggests its presence and potential biosynthesis in this plant. bibliotekanauki.pl

Targeted quantitative analysis using LC-MS/MS can then be employed to measure the levels of these putative intermediates under different experimental conditions (e.g., in the presence of enzyme inhibitors or with genetic modifications). This approach allows for the functional characterization of genes and enzymes involved in the this compound biosynthetic pathway. While the complete biosynthetic pathway of this compound is yet to be fully elucidated, these quantitative techniques are the essential tools for such investigations.

Future Research Directions and Unexplored Avenues in Gibberodione Science

Discovery of Novel Biosynthetic Pathways and Uncharacterized Enzymatic Cascades

The complete biosynthetic pathway of Gibberodione is currently uncharacterized, presenting a significant opportunity for discovery. Future research should focus on elucidating the enzymatic steps that construct this unique sesquiterpenoid scaffold.

It is hypothesized that the biosynthesis begins with the universal C15 precursor, farnesyl diphosphate (B83284) (FPP), which is generated from the five-carbon building blocks isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). rsc.orgnih.gov The key initial step would involve a terpene synthase (TS) or cyclase, an enzyme that catalyzes complex cyclization cascades to form the core carbon skeleton. mpg.deoup.com Following the initial cyclization, a series of "tailoring enzymes," such as cytochrome P450 monooxygenases (P450s) and dehydrogenases, would be responsible for the subsequent oxidation reactions that install the ketone and other oxygenated functionalities characteristic of this compound. rsc.orgnih.gov

A crucial research question is the biological origin of these enzymes. While many soft coral metabolites are produced by symbiotic microorganisms, recent studies have identified functional terpene synthases within the sponge animal genome itself, suggesting the host may also play a direct role in production. pnas.orgnih.gov Future investigations must therefore explore both the genome of Sinularia gibberosa and the metagenome of its associated microbial community to identify the requisite biosynthetic gene clusters (BGCs). rsc.orgacs.org The discovery of these uncharacterized enzymatic cascades would not only illuminate the formation of this compound but also provide powerful biocatalysts for future synthetic applications. rsc.orgnih.gov

Chemo-enzymatic Synthesis Approaches for Modular Analog Development

Chemo-enzymatic synthesis represents a powerful and flexible future strategy for producing novel analogs of this compound. oup.comoup.com This approach combines the precision of enzymatic reactions with the versatility of chemical synthesis to create molecules that are difficult to access through traditional methods alone. mdpi.comnih.gov A modular chemo-enzymatic platform could be developed to generate a library of this compound derivatives for structure-activity relationship (SAR) studies.

This strategy would involve two core components:

Chemical Synthesis of Precursor Analogs: Chemists would first synthesize a variety of modified prenyl diphosphate precursors, such as analogs of FPP with different alkyl groups, functional groups (e.g., hydroxyls, epoxides), or isotopic labels. researchgate.netnih.govresearchgate.net

Enzymatic Transformation: These unnatural precursors would then be supplied to the biosynthetic enzymes identified in pathway discovery studies (Section 8.1), particularly the key terpene synthase and tailoring P450s. The substrate promiscuity of many of these enzymes allows them to accept non-native substrates, thereby generating novel, "unnatural" terpenoid scaffolds. researchgate.netresearchgate.net

This modular approach offers a scalable and efficient route to a diverse range of analogs, free from the often complex and low-yield steps of purely chemical synthesis. nih.gov By systematically altering the structure of the this compound core, researchers can probe the chemical features essential for its biological activity, paving the way for the development of optimized compounds. oup.com

Advanced Structural Characterization of Undiscovered this compound Derivatives

A significant avenue of future research lies in the discovery and structural elucidation of new, naturally occurring this compound derivatives from various Sinularia species or other marine sources. Given the vast chemical diversity of marine natural products, it is highly probable that related compounds with variations in oxidation state, stereochemistry, or substitution patterns exist. mdpi.commdpi.com Furthermore, the chemo-enzymatic approaches described above will generate novel analogs that require definitive structural analysis. researchgate.net

The characterization of these complex molecules necessitates a suite of advanced analytical techniques. A combination of methods will be essential for unambiguously determining their three-dimensional structures:

Spectroscopy: Comprehensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for determining the carbon skeleton and relative stereochemistry. researchgate.netnih.gov

Spectrometry: High-Resolution Mass Spectrometry (HR-MS) is used to confirm the elemental composition. researchgate.netmdpi.com

X-ray Diffraction: For compounds that can be crystallized, single-crystal X-ray diffraction analysis provides unequivocal proof of structure and absolute configuration. nih.govbeilstein-journals.org

Computational Chemistry: When crystals are not available, the absolute configuration of chiral centers can often be determined by comparing experimentally measured Electronic Circular Dichroism (ECD) spectra with those calculated using time-dependent density functional theory (TDDFT-ECD). mdpi.combeilstein-journals.org

The application of these state-of-the-art techniques will be critical for accurately identifying novel this compound-related compounds and building a comprehensive understanding of this family of sesquiterpenoids. beilstein-journals.org

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Understanding of its Biological Production

To achieve a holistic understanding of this compound production, future research must integrate multiple "omics" technologies. This systems-biology approach connects the genetic potential of an organism to its actual chemical output. mdpi.comacs.orgmdpi.com

Genomics and Transcriptomics: The genomes of the soft coral Sinularia gibberosa and its symbiotic microbes can be sequenced to mine for biosynthetic gene clusters (BGCs) encoding terpene synthases and other relevant enzymes. pnas.orgacs.org Transcriptomics, the study of expressed genes (RNA), can then reveal which BGCs are active under specific conditions.

Proteomics: The large-scale study of proteins can identify the specific enzymes (e.g., terpene synthases, P450s) that are actually produced and active within the coral tissues, confirming the functional expression of the identified genes.

Metabolomics: This is the comprehensive analysis of all small-molecule metabolites in a biological sample. Using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and NMR spectroscopy, researchers can create detailed metabolic profiles or "fingerprints" of soft corals. acs.orgmdpi.com This allows for the detection and relative quantification of this compound and its derivatives, revealing different "chemotypes" that can be correlated with genetic information and environmental conditions. mdpi.compeerj.comresearchgate.net

By integrating these datasets, researchers can build a complete picture from gene to metabolite, identifying the true producer of this compound (the coral or a symbiont), the specific genes and enzymes involved, and the regulatory networks that control its production. nih.gov

Ecological Perturbation Studies and Environmental Factors Influencing this compound Production

The ecological role of this compound is unknown, but like many marine secondary metabolites, it likely functions in chemical defense. mdpi.comumt.edu.my Future research should investigate how environmental factors and ecological pressures influence its production. Such studies provide insight into the compound's natural function and can inform strategies for maximizing its yield.

Controlled perturbation experiments are a key approach. This involves subjecting the source organism, Sinularia gibberosa, to various environmental stressors and measuring the resulting changes in this compound concentration. jcu.edu.au Factors to investigate include:

Geographic Location: Comparative metabolomic analysis of corals from different reef locations can reveal regional variations in chemotypes, as has been shown for other soft coral species. mdpi.com

Physical Factors: Manipulating temperature, light intensity (including UV radiation), and water nutrient levels can determine if these abiotic stressors trigger an increase in this compound production. jcu.edu.au

Biotic Factors: Introducing predators, competitors, or microbial pathogens could stimulate the synthesis of this compound as an induced chemical defense.

Understanding the environmental triggers for this compound biosynthesis will clarify its ecological significance and may lead to methods for enhancing its production in aquaculture settings, providing a sustainable source for further research and development. umt.edu.myjcu.edu.au

Data Tables

Table 1: Proposed Future Research Methodologies for this compound

| Outline Section | Key Objective | Proposed Methodologies |

|---|---|---|

| 8.1. Biosynthetic Pathways | Identify genes and enzymes responsible for this compound synthesis. | Genome/metagenome mining for BGCs, heterologous expression of candidate genes, in vitro enzyme assays. |

| 8.2. Chemo-enzymatic Synthesis | Create novel this compound analogs for SAR studies. | Chemical synthesis of modified FPP precursors, biocatalysis using promiscuous terpene synthases and P450s. researchgate.netresearchgate.net |

| 8.3. Structural Characterization | Elucidate the structures of new this compound derivatives. | 2D NMR, HR-MS, single-crystal X-ray diffraction, TDDFT-ECD calculations. researchgate.netmdpi.combeilstein-journals.org |

| 8.4. Omics Integration | Obtain a holistic view of this compound production. | Integrated analysis of genomics (BGCs), transcriptomics (gene expression), proteomics (enzyme presence), and metabolomics (chemotyping). mdpi.commdpi.com |

| 8.5. Ecological Studies | Determine the ecological function and production triggers. | Field studies comparing different populations, laboratory experiments manipulating light, temperature, and biotic stressors. mdpi.comjcu.edu.au |

Table 2: Advanced Analytical Techniques for Structural Elucidation of this compound Derivatives

| Technique | Abbreviation | Primary Application |

|---|---|---|

| Nuclear Magnetic Resonance | NMR | Determination of carbon-hydrogen framework and relative stereochemistry. nih.gov |

| High-Resolution Mass Spectrometry | HR-MS | Determination of precise mass and elemental formula. mdpi.com |

| X-ray Diffraction Crystallography | --- | Unambiguous determination of 3D structure and absolute stereochemistry of crystalline compounds. beilstein-journals.org |

Q & A

Basic Research Questions

Q. How can researchers formulate focused research questions on Gibberodione’s biochemical mechanisms?

- Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:

- PICO: “How does this compound (Intervention) affect [specific cellular pathway] (Outcome) in [cell type/organism] (Population) compared to [alternative compound] (Comparison)?”

- FINER: Ensure questions address gaps in literature while aligning with ethical and resource constraints .

- Avoid vague terms; operationalize variables (e.g., specify concentration ranges, exposure durations) to enhance reproducibility .

Q. What strategies are effective for conducting a literature review on this compound?

- Use systematic approaches:

- Search terms : Combine “this compound” with domain-specific keywords (e.g., “biosynthesis,” “metabolomic profiling”) across databases like PubMed and Scopus.

- Inclusion/exclusion criteria : Prioritize peer-reviewed studies with rigorous methodologies (e.g., controlled experiments, validated assays) .

- Gap analysis : Identify conflicting results (e.g., divergent bioactivity reports) to shape hypothesis-driven inquiries .

Q. How should initial experimental designs for this compound studies be structured?

- Pilot studies : Test solubility, stability, and cytotoxicity in model systems (e.g., in vitro cell lines) before large-scale assays.

- Controls : Include positive/negative controls (e.g., known inhibitors) and solvent-only treatments to isolate compound-specific effects .

- Data collection : Use standardized protocols (e.g., IC50 calculations for dose-response curves) to ensure comparability with prior work .

Advanced Research Questions

Q. How can contradictions in this compound’s reported bioactivity data be resolved?

- Meta-analysis : Statistically aggregate data from multiple studies to identify trends or outliers. For example, use Cohen’s d to quantify effect sizes across experiments .

- Methodological audits : Compare experimental conditions (e.g., pH, temperature) that may explain variability in results .

- Replication studies : Reproduce key findings using identical protocols and raw materials to validate reproducibility .

Q. What methodologies optimize this compound’s synthesis and purification for structural studies?

- Synthetic routes : Compare yields and purity from microbial fermentation vs. chemical synthesis using HPLC-MS .

- Crystallization : Screen solvents and temperature gradients to obtain high-resolution X-ray crystallography data .

- Table : Example yield optimization

| Method | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Fermentation | 62 | 95 | |

| Chemical synthesis | 48 | 89 |

Q. How can interdisciplinary approaches enhance understanding of this compound’s ecological roles?

- Multi-omics integration : Combine transcriptomic, proteomic, and metabolomic data to map this compound’s interactions in microbial communities .

- Field studies : Deploy environmental sensors to correlate compound presence with ecological variables (e.g., soil pH, microbial diversity) .

- Computational modeling : Use molecular docking simulations to predict this compound’s binding affinities with putative biological targets .

Methodological Best Practices

Q. What statistical tools are recommended for analyzing this compound’s dose-response relationships?

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .

- ANOVA with post-hoc tests : Compare multiple treatment groups while controlling for Type I errors .

Q. How should researchers address ethical considerations in this compound studies involving human-derived samples?

- Institutional Review Board (IRB) approval : Document informed consent and anonymize data when using human cell lines or tissues .

- Biosafety protocols : Adhere to BSL-2 guidelines for handling bioactive compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.